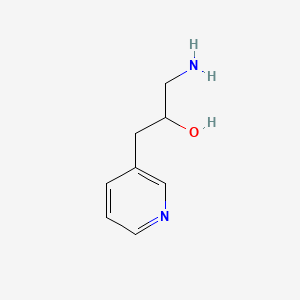

1-Amino-3-(pyridin-3-yl)propan-2-ol

Descripción

1-Amino-3-(pyridin-3-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyridin-3-yl substituent at the third carbon of a propan-2-ol backbone and an amino group at the first carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and hydrogen-bonding capacity from the amino and hydroxyl groups.

Propiedades

Número CAS |

1226016-52-9 |

|---|---|

Fórmula molecular |

C8H12N2O |

Peso molecular |

152.197 |

Nombre IUPAC |

1-amino-3-pyridin-3-ylpropan-2-ol |

InChI |

InChI=1S/C8H12N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6,8,11H,4-5,9H2 |

Clave InChI |

QDQIFFYDUNWKKH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CC(CN)O |

Sinónimos |

1-aMino-3-(pyridin-3-yl)propan-2-ol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Pyridine-Based Analogues

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Pyridin-3-yl with an amino group at position 2; propan-1-ol chain.

- Key Differences: The amino group is on the pyridine ring rather than the propanol chain, and the hydroxyl group is at position 1 (vs. position 2 in the target compound).

- Implications : Altered hydrogen-bonding interactions and solubility. Listed in catalogs for synthetic applications but lacks reported bioactivity .

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structure : 5-Fluoro substitution on the pyridine ring; propan-1-ol chain.

- Key Differences : Fluorine enhances electronegativity and metabolic stability. Molecular weight (170.18 g/mol) is higher than the target compound (152.19 g/mol) .

- Applications: Potential as a fluorinated building block for drug candidates, though bioactivity data are unavailable.

1-Amino-2-(pyridin-3-yl)propan-2-ol

Heterocyclic and Aromatic Analogues

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

- Structure: Dihydroisoquinoline substituent instead of pyridine.

- Applications: Used in European patent applications (e.g., EP 4 219 465 A2) as an intermediate for synthesizing kinase inhibitors or antiviral agents. The dihydroisoquinoline group may enhance π-π stacking in target binding .

1-Amino-3-(4-bromophenoxy)propan-2-ol

- Structure: Bromophenoxy substituent instead of pyridine.

c. Quinoline-Piperidine Derivative (Compound 7 in )

- Structure: Complex scaffold with quinoline and piperidine moieties attached to the amino propanol core.

- Bioactivity : Identified as a potent respiratory syncytial virus (RSV) fusion inhibitor (EC₅₀ = 12 nM), highlighting the importance of extended aromatic systems for antiviral activity. The target compound’s simpler structure may lack comparable potency but could serve as a starting point for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.